2-O-Benzyl-3-O-allyl-sn-glycerol-d5
Description
2-O-Benzyl-3-O-allyl-sn-glycerol-d5 is a deuterated glycerol derivative with a benzyl group at the sn-2 position and an allyl group at the sn-3 position. The "sn" (stereospecific numbering) designation ensures precise stereochemical orientation, critical for its biological and chemical interactions. The deuterium labeling (d5) indicates substitution at five hydrogen positions, typically used to enhance analytical detectability in mass spectrometry (e.g., as an internal standard) or to study metabolic stability. This compound serves as a key intermediate in lipid synthesis, particularly for structured triglycerides or phospholipids requiring regioselective modifications.
Properties
Molecular Formula |
C₁₃H₁₃D₅O₃ |
|---|---|
Molecular Weight |
227.31 |
Synonyms |
(2R)-2-(Phenylmethoxy)-3-(2-propenyloxy)-1-propanol-d5; (R)-2-(Phenylmethoxy)-3-(2-propenyloxy)-1-propanol; 2-Benzyl-3-allyl-sn-glycerol-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Di-O-benzyl-2-O-lauroylglycerol (CAS: 519177-07-2)
- Structure : Benzyl groups at sn-1 and sn-3; lauroyl (C12 acyl chain) at sn-2.
- Key Differences :
- The absence of an allyl group limits further functionalization via olefin chemistry.
- Higher lipophilicity due to the lauroyl chain compared to the allyl group in the target compound.
- Applications : Used in synthesizing triglycerides with saturated fatty acids, emphasizing stability over reactivity.
1-O-Benzyl-2,3-dioctadecanoyl-sn-glycerol
- Structure: Benzyl at sn-1; octadecanoyl (C18 acyl chains) at sn-2 and sn-3.
- Key Differences :
- The sn-1 benzyl group alters steric hindrance, affecting enzymatic hydrolysis rates.
- Fully saturated acyl chains reduce oxidative instability but limit modular synthesis routes.
- Applications : Model compound for studying lipase specificity in lipid digestion.
1-O-Hexadecyl-2-O-methyl-sn-glycerol
- Structure : Hexadecyl (C16 alkyl) at sn-1; methyl at sn-2.
- Key Differences :
- Ether linkages (vs. ester in the target compound) confer resistance to enzymatic cleavage.
- Methyl group at sn-2 simplifies the structure but reduces functional versatility.
- Applications : Intermediate for ether lipid synthesis, relevant in membrane biology studies.
Physicochemical Properties
| Property | 2-O-Benzyl-3-O-allyl-sn-glycerol-d5 | 1,3-Di-O-benzyl-2-O-lauroylglycerol | 1-O-Benzyl-2,3-dioctadecanoyl-sn-glycerol |
|---|---|---|---|
| Molecular Weight | ~315.4 (with deuterium) | ~554.7 | ~1,023.4 |
| Solubility | Moderate in THF, DCM | Low in polar solvents | Insoluble in water, soluble in chloroform |
| Reactivity | Allyl group enables click chemistry | Stable under basic conditions | Prone to saponification |
| Deuterium Labeling | Yes (d5) | No | No |
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